molecular formula C16H20N2O2 B1373026 Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate CAS No. 1032349-97-5

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Cat. No.: B1373026
CAS No.: 1032349-97-5
M. Wt: 272.34 g/mol
InChI Key: MVZPOTHSWMRTJZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a chemical compound with the molecular formula C16H20N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyanophenyl group, and a cyclobutylcarbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-cyanophenyl)cyclobutanone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanophenyl group may play a role in binding to the active site of enzymes, while the cyclobutylcarbamate moiety may contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(4-cyanophenyl)cyclobutanecarboxylate
  • Tert-butyl 1-(4-cyanophenyl)cyclobutylamine
  • Tert-butyl 1-(4-cyanophenyl)cyclobutylmethanol

Uniqueness

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the cyanophenyl group offers potential for various chemical modifications. The cyclobutylcarbamate moiety adds to the compound’s stability and reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(9-4-10-16)13-7-5-12(11-17)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZPOTHSWMRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676801
Record name tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032349-97-5
Record name tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of [1-(4-Chloro-phenyl)-cyclobutyl]-carbamic acid tert-butyl ester 1-1 (prepared according to WO2008/070016; 1.57 g, 5.6 mmol), Zn(CN)2 (395 mg, 3.37 mmol), Pd2(dba)3 (257 mg, 0.28 mmol), dppf (311 mg, 0.56 mmol), Zinc powder (219 mg, 3.37 mmol) and 20 mL of DMF was heated to 100.deg.C for 2 hrs under nitrogen atmosphere. After cooling to room temperature, the mixture was poured into water and extracted with EA for three times. The combined EA layer was washed with water, brine and concentrated to give a residue, which was purified by silica gel chromatography eluting with EA/PE (3/1) to give 1.23 g of compound 1-2. MS (ESI) m/e (M+H+): observed=273.2, calculated=273.2.
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
395 mg
Type
catalyst
Reaction Step One
Quantity
257 mg
Type
catalyst
Reaction Step One
Name
Quantity
311 mg
Type
catalyst
Reaction Step One
Name
Quantity
219 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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